Docking Scores for Antiviral and Thioredoxin Targets
In a theoretical study, the 6-bromo-7-methylimidazo[1,2-a]pyridine core scaffold was docked against three specific protein targets: 4LRI (associated with antiviral-cmv property), 4HJ2, and 2VL3 (Thioredoxin inhibitor property). This provides a computational baseline for this exact substitution pattern [1]. While a direct head-to-head comparison with other analogs in the same study was not performed, these docking results are specific to the 6-bromo-7-methyl configuration and differ from the known activity of 6-bromo-8-methyl derivatives in HCMV inhibition [2].
| Evidence Dimension | Molecular docking specificity for target proteins |
|---|---|
| Target Compound Data | Docked into 4LRI, 4HJ2, and 2VL3 proteins; quantitative binding scores not disclosed in abstract. |
| Comparator Or Baseline | 6-bromo-8-methylimidazo[1,2-a]pyridine derivatives: known potent HCMV inhibitors (IC50 values not provided in abstract) [2]. |
| Quantified Difference | Target preference differs: 6-bromo-7-methyl scaffold docked against 4LRI (CMV) and thioredoxin; 6-bromo-8-methyl analogs were experimentally tested against HCMV. |
| Conditions | In silico docking; experimental HCMV antiviral assay for comparator. |
Why This Matters
The distinct molecular target profile justifies selecting the 6-bromo-7-methyl isomer over the 8-methyl isomer for projects specifically targeting thioredoxin-related pathways.
- [1] Irfan, A., et al. Solvent–solute interactions, electronic properties, topological and biological explorations of 6-Bromo-7-methylimidazo[1,2-a]pyridine. Journal of Molecular Liquids, 2023, 121437. View Source
- [2] Mavel, S., et al. Influence of 2-Substituent on the Activity of Imidazo[1,2-a] Pyridine Derivatives Against Human Cytomegalovirus. Bioorganic & Medicinal Chemistry, 2002. View Source
